molecular formula C18H17N3O3S2 B11354212 Ethyl 4-(4-methylphenyl)-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4-(4-methylphenyl)-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11354212
M. Wt: 387.5 g/mol
InChI Key: KGKUWLHUCBPCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiadiazole ring, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with a suitable oxidizing agent.

    Coupling with Thiophene Derivative: The thiadiazole intermediate is then coupled with a thiophene derivative under specific conditions, often involving a catalyst.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE: shares similarities with other thiadiazole and thiophene derivatives.

    4-METHYL-1,2,3-THIADIAZOLE: A simpler compound with similar core structure.

    4-(4-METHYLPHENYL)THIOPHENE: Another related compound with a thiophene ring.

Uniqueness

The uniqueness of ETHYL 2-(4-METHYL-1,2,3-THIADIAZOLE-5-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE lies in its combination of functional groups and rings, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[(4-methylthiadiazole-5-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H17N3O3S2/c1-4-24-18(23)14-13(12-7-5-10(2)6-8-12)9-25-17(14)19-16(22)15-11(3)20-21-26-15/h5-9H,4H2,1-3H3,(H,19,22)

InChI Key

KGKUWLHUCBPCRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.